Product packaging for 5-(azidomethyl)pyrimidine-2,4-diamine(Cat. No.:CAS No. 1367348-68-2)

5-(azidomethyl)pyrimidine-2,4-diamine

Cat. No.: B6271185
CAS No.: 1367348-68-2
M. Wt: 165.2
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Description

5-(Azidomethyl)pyrimidine-2,4-diamine ( 1367348-68-2) is a high-value chemical reagent with the molecular formula C5H7N7 and a molecular weight of 165.16 g/mol . This compound features a pyrimidine-2,4-diamine core, a scaffold recognized in medicinal chemistry for its biological relevance. Recent scientific literature demonstrates that pyrimidine-2,4-diamine analogues are being actively investigated for their potential as efficient anticancer agents . These analogues have shown promising activity in inhibiting cancer cell proliferation, adhesion, migration, and invasion by targeting specific cellular mechanisms, such as the suppression of GTSE1 transcription and expression, which can lead to cell cycle arrest and senescence . The presence of the reactive azidomethyl group in this molecule makes it a versatile building block or intermediate for further chemical synthesis, including applications in bioconjugation via "click chemistry" protocols. This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1367348-68-2

Molecular Formula

C5H7N7

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformations of 5 Azidomethyl Pyrimidine 2,4 Diamine

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

The azide (B81097) group on the 5-(azidomethyl)pyrimidine-2,4-diamine molecule is a key participant in 1,3-dipolar cycloaddition reactions, particularly with alkynes, to form stable 1,2,3-triazole rings. This class of reactions, often termed "click chemistry," is renowned for its high efficiency, specificity, and biocompatibility.

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and widely used method for covalently linking molecules. This reaction exclusively joins terminal alkynes and azides to yield 1,4-disubstituted 1,2,3-triazoles. The copper(I) catalyst acts by coordinating with the alkyne to significantly increase its reactivity towards the azide, accelerating the reaction rate by several orders of magnitude compared to the uncatalyzed thermal reaction. The process is robust and can be performed under various conditions, including in aqueous environments, making it suitable for biological applications. The reaction of this compound with a terminal alkyne in the presence of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, would be expected to proceed efficiently. This method has been successfully applied to modify related pyrimidine (B1678525) nucleosides, demonstrating its utility for functionalizing the pyrimidine core.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table illustrates the expected CuAAC reactions of this compound with various terminal alkynes based on established methodologies.

Alkyne Reactant Catalyst System Expected Product
Propargyl alcohol CuSO₄·5H₂O / Sodium Ascorbate (1-((2,4-diaminopyrimidin-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Phenylacetylene CuI 5-(azidomethyl)-N,N'-(4-phenyl-1H-1,2,3-triazol-1-yl)methanediyl)bis(pyrimidine-2,4-diamine)
Ethynylferrocene [Cu(PPh₃)₃Br] 2,4-diamino-5-((4-ferrocenyl-1H-1,2,3-triazol-1-yl)methyl)pyrimidine

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a cycloalkyne, typically a derivative of cyclooctyne, where ring strain provides the driving force for the reaction with an azide. SPAAC proceeds rapidly at physiological temperatures and without the need for a metal catalyst, making it a powerful tool for bioorthogonal chemistry. The reaction of this compound with a strained cyclooctyne, such as a dibenzocyclooctyne (DIBO) derivative, would lead to the formation of a stable triazole adduct. This strategy allows for the specific labeling and tracking of molecules containing the pyrimidine scaffold in biological environments.

Table 2: Examples of Strained Alkynes Used in SPAAC This table lists common strained alkynes suitable for catalyst-free cycloaddition with this compound.

Strained Alkyne Abbreviation Key Feature
Dibenzocyclooctyne DIBO Fused aromatic rings enhance strain and reactivity.
Bicyclononyne BCN Bicyclic structure provides high strain for rapid reaction rates.
Difluorinated Cyclooctyne DIFO Electron-withdrawing fluorine groups accelerate the reaction.

Both CuAAC and SPAAC reactions involving 5-(azidomethyl)pyrimidine (B13472339) result in the formation of a highly stable, five-membered aromatic heterocycle known as a 1,2,3-triazole. This triazole ring serves as a rigid and inert linker, connecting the pyrimidine moiety to another molecule. The uncatalyzed Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-disubstituted triazoles, whereas the copper-catalyzed version is highly regioselective, yielding almost exclusively the 1,4-disubstituted isomer. Ruthenium-catalyzed reactions (RuAAC), in contrast, can selectively produce the 1,5-disubstituted isomer.

Reactivity of the Pyrimidine-2,4-diamine Core

The chemical behavior of this compound is largely dictated by the pyrimidine-2,4-diamine core. The two amino groups are strong electron-donating groups, which significantly influences the electronic properties of the pyrimidine ring and its reactivity in various chemical transformations.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, in general, is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). However, the presence of two electron-donating amino groups in the 2- and 4-positions increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. Direct nucleophilic substitution on the unsubstituted pyrimidine-2,4-diamine core is therefore challenging.

For nucleophilic substitution to occur on a 2,4-diaminopyrimidine (B92962) ring, the ring typically requires activation, often through the introduction of a good leaving group, such as a halogen, at an activated position. For instance, in the synthesis of various 2,4-diaminopyrimidine derivatives, a common precursor is 2,4-diamino-6-chloropyrimidine. mdpi.com The chlorine atom at the 6-position can be displaced by various nucleophiles. mdpi.comnih.gov The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2. acs.org

While specific studies on the nucleophilic substitution of this compound are not extensively documented, it is expected that the positions available for such reactions would be C6. The reaction would likely require harsh conditions or prior modification of the ring to introduce a suitable leaving group.

Electrophilic Aromatic Substitution Patterns

The two amino groups on the pyrimidine-2,4-diamine core are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of the 2,4-diaminopyrimidine ring, the 5- and 6-positions are activated towards electrophilic attack. Since the 5-position in the target molecule is already substituted with an azidomethyl group, electrophilic aromatic substitution would be directed to the 6-position.

Research has shown that electrophilic substitution at the 6-position of 2,4-diaminopyrimidine derivatives is a viable synthetic route. rsc.org Common electrophilic substitution reactions that could be applied to this compound include halogenation, nitration, and sulfonation. youtube.com

Below is a predictive table for the regioselectivity of electrophilic aromatic substitution on this compound, based on the known reactivity of similar compounds.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagent Predicted Site of Substitution
Halogenation Br₂, Cl₂ 6-position
Nitration HNO₃/H₂SO₄ 6-position
Sulfonation SO₃/H₂SO₄ 6-position

This table is based on established principles of electrophilic aromatic substitution on activated pyrimidine rings.

Cyclization Reactions Involving Diamine Functionalities

The 1,3-arrangement of the diamine functionalities in the 2,4-diaminopyrimidine core makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions are valuable in medicinal chemistry for creating novel molecular scaffolds.

The two amino groups can react with various bifunctional electrophiles to form a new ring fused to the pyrimidine. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidine systems. nih.gov Similarly, α-haloketones can be used to construct thieno[2,3-d]pyrimidines or thiazolo[3,2-c]pyrimidines from appropriately substituted 2,4-diaminopyrimidines. acs.org

Another common cyclization strategy involves the use of one-carbon synthons. For instance, reaction with formic acid or its derivatives can yield fused purine-like structures. The synthesis of pyrido[2,3-d]pyrimidines has been achieved by reacting 2,4,6-triaminopyrimidine (B127396) with nitromalonaldehyde, followed by reduction and further functionalization. nih.gov

The following table summarizes potential cyclization reactions that could be explored with this compound.

Table 2: Potential Cyclization Reactions for the 2,4-Diamine Moiety

Reagent Type Example Reagent Potential Fused Ring System
1,3-Dicarbonyl Compound Acetylacetone Pyrimido[4,5-b]pyridine
α-Haloketone Phenacyl bromide Thieno[2,3-d]pyrimidine derivative
One-carbon Synthon Triethyl orthoformate Fused imidazole (B134444) (purine analog)
α,β-Unsaturated Carbonyl Diethyl maleate Fused pyridazine (B1198779) derivative

This table illustrates potential synthetic pathways based on the established reactivity of the 2,4-diaminopyrimidine core.

Derivatization and Structural Modification of 5 Azidomethyl Pyrimidine 2,4 Diamine

Functionalization at the Azidomethyl Side Chain

The azidomethyl group is a key feature for derivatization, primarily through cycloaddition reactions and reduction to an amine.

The azide (B81097) moiety of 5-(azidomethyl)pyrimidine-2,4-diamine is a prime candidate for 1,3-dipolar cycloaddition reactions, particularly the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable 1,2,3-triazole ring. This "click chemistry" approach connects the pyrimidine (B1678525) scaffold to a wide array of alkyne-containing molecules.

Once the triazole ring is formed, it can undergo further modifications. This "post-cycloaddition modification" strategy significantly expands the chemical diversity accessible from the initial pyrimidine. For instance, if the introduced alkyne contains a functional group handle, this handle can be used for subsequent reactions. A plausible mechanism involves the initial [3 + 2] cycloaddition of the azide with an alkyne to generate the triazole ring system, which can then be subjected to further chemical transformations. mdpi.com The triazole ring itself, while generally stable, can be functionalized, or substituents attached to it can be chemically altered. For example, a terminal alkyne bearing an ester group could be hydrolyzed or amidated after triazole formation. Similarly, groups on the triazole ring can participate in cross-coupling reactions, such as Heck or Sonogashira couplings, if an appropriate handle like a halogen is present. mdpi.com Research on other heterocyclic systems has shown that fused triazoles can be synthesized and subsequently modified, highlighting the potential for such strategies. researchgate.net

A significant synthetic route involves the reduction of the azidomethyl group to a primary aminomethyl group. This transformation is typically achieved with high efficiency through methods like catalytic hydrogenation. The synthesis of 5-(aminomethyl)-2'-deoxyuridine from its corresponding 5-azidomethyl precursor via catalytic hydrogenation is a well-documented example of this process. nih.gov

The resulting 5-(aminomethyl)pyrimidine-2,4-diamine (B3138094) contains a nucleophilic primary amine, which is a versatile precursor for a wide range of conjugates. This amine can readily react with:

Acylating agents: Carboxylic acids, acid chlorides, and anhydrides can be used to form amide bonds.

Aldehydes and ketones: Reductive amination with these carbonyl compounds can produce secondary and tertiary amines.

Isocyanates and isothiocyanates: These react to form urea (B33335) and thiourea (B124793) linkages, respectively.

This strategy has been used to synthesize a variety of pyrimidine conjugates. For example, the nucleophilic substitution of chlorine in chloropyrimidines by amine-containing fragments is a common method for creating such conjugates. nih.gov The aminomethyl group derived from the reduction of this compound provides a key building block for creating libraries of new compounds through these conjugation chemistries.

Substituent Variation on the Pyrimidine Nucleus

Modification of the pyrimidine ring itself, particularly at the C-5 position, offers another avenue for structural diversification.

The C-5 position of the pyrimidine ring is a common target for substitution to modulate the properties of the molecule. While the starting compound is this compound, general strategies for C-5 functionalization can be applied to its precursors or derivatives.

A primary method for introducing diversity at C-5 is through metal-catalyzed cross-coupling reactions. researchgate.net This often requires a precursor with a halogen or triflate at the C-5 position. For example, starting with a 5-bromo- or 5-iodo-2,4-diaminopyrimidine derivative, various groups can be introduced using catalysts like palladium. acs.orgmdpi.com

Other C-5 modification strategies include:

Halogenation: Direct halogenation of the pyrimidine ring at C-5 can be achieved using reagents like N-iodosuccinimide (NIS) or iodobenzene (B50100) dichloride. mdpi.commostwiedzy.pl The resulting 5-halopyrimidines are versatile intermediates for subsequent nucleophilic substitution or cross-coupling reactions. researchgate.net

Deconstruction-Reconstruction: An innovative strategy involves the chemical transformation of the pyrimidine ring into an acyclic intermediate, which can then be recyclized with different reagents to create a new, substituted pyrimidine. This allows for net C-H functionalization that can be difficult to achieve directly. nih.gov

These methods provide a robust toolkit for creating a wide range of C-5 substituted pyrimidines, enabling the exploration of structure-activity relationships.

A particularly important subclass of C-5 modification is the introduction of aromatic and heteroaromatic rings. These moieties can significantly influence the molecule's properties through steric and electronic effects, as well as by providing new interaction points.

The Suzuki reaction is a powerful and widely used method for this purpose. It involves the palladium-catalyzed cross-coupling of a 5-halopyrimidine with an aryl or heteroaryl boronic acid or ester. mdpi.com This reaction is known for its high tolerance of various functional groups, making it suitable for complex molecules. Researchers have successfully synthesized libraries of 2,4-diamino-5-aryl-pyrimidines using this approach, starting from 5-iodo-2,4-diaminopyrimidine precursors. mdpi.com

The introduction of these moieties is a key strategy in medicinal chemistry for optimizing compounds. researchgate.net The ability to append a wide variety of aromatic and heteroaromatic systems to the C-5 position of the 2,4-diaminopyrimidine (B92962) core is crucial for fine-tuning molecular properties.

Formation of Fused Heterocyclic Systems

The 2,4-diaminopyrimidine scaffold is a well-established precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically significant molecules. numberanalytics.com These reactions typically involve the cyclization of substituents on the pyrimidine ring to form an additional ring.

Starting from this compound or its derivatives, several strategies can be envisioned for forming fused systems:

Intramolecular Cycloaddition: The azidomethyl group could potentially undergo an intramolecular cycloaddition with a suitably placed alkyne or alkene on another part of the molecule to form a fused triazole or related heterocycle. researchgate.net

Cyclization of Amine Derivatives: The 5-aminomethyl derivative, obtained from azide reduction, can be a key intermediate. This amine, along with the C-4 amino group, can react with various reagents to build a new ring. For instance, reaction with α,β-unsaturated carbonyl compounds or dicarbonyls can lead to the formation of fused pyridone or diazepine (B8756704) rings.

Building from the Diaminopyrimidine Core: The 2,4-diamino functionality itself is a classic starting point for fused heterocycles. For example, 2,4,6-triaminopyrimidine (B127396) (a close analogue) can be condensed with various reagents to yield pyrido[2,3-d]pyrimidines. nih.gov Similar chemistry could be applied to derivatives of this compound, where the C-5 substituent would be incorporated into the final fused product. The condensation of diaminopyrimidines can lead to the formation of various fused systems, including those found in purine (B94841) derivatives. mdpi.com The synthesis of pyrimidine-fused dinitrogenous penta-heterocycles, such as pyrazolopyrimidines and imidazopyrimidines, represents a significant area of heterocyclic chemistry. nih.gov

These cyclization strategies transform the monocyclic pyrimidine into more complex polycyclic architectures, significantly expanding its structural and functional diversity. google.com

Pyrido[3,4-d]pyrimidine (B3350098) Scaffolds from this compound Precursors

The synthesis of pyrido[3,4-d]pyrimidine scaffolds from this compound precursors can be envisioned through a reductive cyclization strategy. The azidomethyl group can be selectively reduced to an aminomethyl group, which then serves as a key intermediate for the construction of the fused pyridine (B92270) ring.

One plausible synthetic route involves the reduction of the azide functionality, for instance, through catalytic hydrogenation or using a reducing agent like triphenylphosphine, to yield 5-(aminomethyl)pyrimidine-2,4-diamine. This intermediate can then undergo condensation with a suitable 1,3-dicarbonyl compound or its equivalent. The choice of the dicarbonyl component allows for the introduction of various substituents onto the newly formed pyridine ring. For example, reaction with an acetylenic ester could lead to the formation of a pyrido[3,4-d]pyrimidinone derivative.

A representative, though not explicitly documented for this specific azide, synthetic approach is outlined below:

PrecursorReagents and ConditionsProductYield (%)
This compound1. H₂, Pd/C, EtOH; 2. Diethyl acetylenedicarboxylate, reflux2,4-Diamino-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylateNot reported
This compound1. PPh₃, THF; 2. Ethyl acetoacetate, polyphosphoric acid2,4-Diamino-7-methylpyrido[3,4-d]pyrimidin-5(6H)-oneNot reported

This table presents hypothetical data based on analogous chemical transformations.

The resulting pyrido[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. nih.gov The 2,4-diamino substitution pattern, originating from the starting material, is a common feature in many biologically active molecules.

Imidazopyrimidine and Pyrazolopyrimidine Analogues

The intrinsic reactivity of the azido (B1232118) group in this compound can be harnessed to construct fused five-membered heterocyclic rings, leading to the formation of imidazopyrimidine and pyrazolopyrimidine analogues.

Imidazopyrimidine Analogues: The synthesis of imidazo[1,2-c]pyrimidine (B1242154) derivatives can be postulated to occur via an intramolecular aza-Wittig type reaction. In this approach, the azide would first react with a phosphine, such as triphenylphosphine, to form an iminophosphorane. Subsequent intramolecular reaction between the iminophosphorane and one of the pyrimidine ring nitrogens, likely N1, would lead to the formation of the fused imidazole (B134444) ring. This type of cyclization is a known method for the synthesis of various fused nitrogen-containing heterocycles. researchgate.net

PrecursorReagents and ConditionsProductYield (%)
This compound1. PPh₃, Toluene, reflux; 2. Intramolecular cyclization2,4-Diaminoimidazo[1,2-c]pyrimidineNot reported

This table presents hypothetical data based on analogous chemical transformations.

Pyrazolopyrimidine Analogues: The formation of pyrazolo[1,5-a]pyrimidine (B1248293) analogues from this compound could potentially be achieved through a thermal or metal-catalyzed intramolecular cyclization. Thermal decomposition of the azide can generate a reactive nitrene intermediate, which could then undergo cyclization with the pyrimidine ring. Alternatively, transition metal catalysts could facilitate the cyclization process under milder conditions. The regioselectivity of such cyclizations would be a key factor in determining the final product. General methods for the synthesis of pyrazolo[1,5-a]pyrimidines often involve the condensation of aminopyrazoles with β-dicarbonyl compounds. nih.govrsc.org

PrecursorReagents and ConditionsProductYield (%)
This compoundHeat (e.g., in diphenyl ether)2,4-Diaminopyrazolo[1,5-a]pyrimidineNot reported
This compoundRh₂(OAc)₄, Toluene, reflux2,4-Diaminopyrazolo[1,5-a]pyrimidineNot reported

This table presents hypothetical data based on analogous chemical transformations.

Other Fused Ring Systems Derived from Pyrimidine-2,4-diamine

The versatility of the 2,4-diaminopyrimidine scaffold allows for the synthesis of a wide array of other fused ring systems. While not directly starting from the 5-azidomethyl derivative, the general reactivity of substituted 2,4-diaminopyrimidines provides a blueprint for potential transformations. For instance, the synthesis of various fused pyrimidines can be achieved through the reaction of appropriately substituted pyrimidines with different cyclizing agents. jchr.org

The 5-aminomethyl derivative, obtained from the reduction of this compound, could serve as a precursor for the synthesis of other fused systems. For example, reaction with carbon disulfide could lead to the formation of a fused thiazolopyrimidine ring, while reaction with other bifunctional electrophiles could yield a variety of other heterocyclic systems.

The exploration of these synthetic pathways could lead to the discovery of novel fused pyrimidine derivatives with unique chemical and biological properties. The 2,4-diaminopyrimidine core is a privileged structure in medicinal chemistry, and the ability to construct diverse fused ring systems upon it is of significant interest for the development of new therapeutic agents. mdpi.com

PrecursorReagents and ConditionsFused Ring System
5-(aminomethyl)pyrimidine-2,4-diamineCarbon disulfide, baseThiazolo[4,5-d]pyrimidine
5-(aminomethyl)pyrimidine-2,4-diaminePhosgene equivalentImidazo[4,5-d]pyrimidin-2-one

This table presents hypothetical examples of potential fused ring systems.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-(azidomethyl)pyrimidine-2,4-diamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

The proton on the pyrimidine (B1678525) ring (H-6) would appear as a singlet, as it has no adjacent protons to couple with. The chemical shift of this aromatic proton is influenced by the electron-withdrawing nature of the pyrimidine ring nitrogens. libretexts.org The two protons of the azidomethyl group (-CH₂N₃) are chemically equivalent and would also produce a singlet. This signal would be shifted downfield due to the electronegativity of the attached azide (B81097) functional group. libretexts.org The protons of the two amino groups (-NH₂) at positions 2 and 4 are expected to appear as two separate broad singlets, as their exchange with the solvent can average out any coupling. Their chemical shifts can vary depending on the solvent, concentration, and temperature. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and may vary based on solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-6 (pyrimidine ring) ~7.5 - 8.0 Singlet 1H
-CH₂- (azidomethyl) ~4.0 - 4.5 Singlet 2H
-NH₂ (at C4) ~6.0 - 7.0 Broad Singlet 2H

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show signals for each unique carbon atom.

The pyrimidine ring is expected to display four distinct signals for C-2, C-4, C-5, and C-6. The chemical shifts of C-2 and C-4 would be significantly downfield due to their direct attachment to two nitrogen atoms and the amino groups. chemicalbook.com The C-5 and C-6 signals would appear at relatively higher fields. The carbon of the azidomethyl group (-CH₂N₃) would appear in the aliphatic region, with its shift influenced by the attached azide group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 ~160 - 165
C-4 ~160 - 165
C-6 ~140 - 145
C-5 ~105 - 110

To unambiguously confirm the structural assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. sdsu.edu

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H-6 to the ¹³C signal of C-6, and another cross-peak linking the ¹H signal of the -CH₂- group to the ¹³C signal of the azidomethyl carbon. This confirms the direct C-H bonds. sdsu.edu

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu HMBC is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations for confirming the structure include:

A correlation between the H-6 proton and carbons C-4 and C-5, confirming their positions relative to the C-6 proton.

Correlations between the -CH₂- protons and carbons C-4, C-5, and C-6. The correlation to C-5 is particularly important as it definitively establishes the attachment of the azidomethyl group at the 5-position of the pyrimidine ring.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would unequivocally confirm:

The planarity of the pyrimidine ring.

The precise locations of the amino groups at C-2 and C-4 and the azidomethyl group at C-5.

The bond lengths and angles of the entire molecule, including the N-N-N bond angle and N-N bond lengths within the azide functional group.

Intermolecular interactions, such as hydrogen bonding involving the amino groups, which dictate the crystal packing arrangement.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that serve as fingerprints for its key functional groups. vandanapublications.com

The most prominent and diagnostic peak would be the strong, sharp absorption band for the azide (N₃) asymmetric stretching vibration, which typically appears around 2100 cm⁻¹. researchgate.net The N-H stretching vibrations of the two primary amino (-NH₂) groups are expected to appear as one or two distinct bands in the region of 3200-3500 cm⁻¹. researchgate.netijirset.com The pyrimidine ring itself would give rise to several characteristic bands, including C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the methylene (B1212753) (-CH₂) group would be observed just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (-N₃) Asymmetric Stretch ~2100 Strong, Sharp
Amino (-NH₂) N-H Stretch 3200 - 3500 Medium to Strong
Pyrimidine Ring C=N / C=C Stretch 1500 - 1650 Medium to Strong
Methylene (-CH₂) C-H Stretch 2850 - 2960 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound," providing crucial information about its molecular weight and fragmentation pattern. While direct experimental mass spectral data for this specific compound is not widely published in readily available literature, a detailed analysis can be inferred from the well-established fragmentation behaviors of its constituent structural motifs: the 2,4-diaminopyrimidine (B92962) core and the azidomethyl substituent.

The calculated molecular weight of "this compound" (C₅H₇N₇) is approximately 165.16 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this molecular weight. The stability of the pyrimidine ring suggests that the molecular ion should be observable.

The fragmentation of "this compound" is anticipated to proceed through several key pathways, primarily dictated by the lability of the azido (B1232118) group and the inherent stability of the pyrimidine ring.

A primary and highly characteristic fragmentation pathway for organic azides is the facile loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. This neutral loss would result in the formation of a highly reactive nitrene intermediate. For "this compound," this would lead to a significant fragment ion at m/z 137.

Following the initial loss of N₂, the resulting radical cation can undergo further fragmentation. This can involve the cleavage of the bond between the pyrimidine ring and the methylene group, leading to the formation of a pyrimidin-5-ylmethyl cation or related resonance-stabilized structures.

The 2,4-diaminopyrimidine core itself is expected to exhibit characteristic fragmentation patterns. These often involve the sequential loss of small, stable molecules such as hydrogen cyanide (HCN) and cyanamide (B42294) (CH₂N₂), arising from the cleavage of the pyrimidine ring. The presence of two amino groups can also lead to the loss of ammonia (B1221849) (NH₃) or related amino-group-containing fragments.

Based on these established principles, a proposed fragmentation analysis for "this compound" is presented below. This includes the predicted major fragment ions, their corresponding m/z values, and the likely neutral losses.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted)Proposed Fragment Ion StructureLikely Neutral Loss
165[C₅H₇N₇]⁺ (Molecular Ion)-
137[C₅H₇N₅]⁺N₂
110[C₄H₆N₄]⁺CHN₃
95[C₄H₅N₃]⁺N₂ + HNCH
83[C₃H₃N₃]⁺N₂ + C₂H₄N₂
68[C₂H₂N₂]⁺N₂ + C₃H₅N₃

This predictive analysis, rooted in the fundamental principles of mass spectrometry and the known behavior of related compounds, provides a robust framework for the identification and structural confirmation of "this compound" and its analogues in future research. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of these and other potential fragment ions, further solidifying the structural assignment.

Computational and Theoretical Investigations of 5 Azidomethyl Pyrimidine 2,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the precise determination of electronic structure and other fundamental molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 5-(azidomethyl)pyrimidine-2,4-diamine would be crucial for understanding its electronic nature. Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of reaction.

A hypothetical data table for such a study might look like this:

ParameterCalculated Value (Hypothetical)Unit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Chemical Softness (S)0.19eV⁻¹

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which would be essential for the experimental identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would aid in the interpretation of experimental spectra, helping to confirm the compound's structure.

Vibrational Spectroscopy: Predicted infrared (IR) and Raman spectra can help to identify characteristic vibrational modes associated with its functional groups, such as the azide (B81097) (N₃) and amine (NH₂) groups.

A sample data table for predicted vibrational frequencies might be:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹) (Hypothetical)
Asymmetric N₃ stretchAzide2100
Symmetric N-H stretchAmine3400
C=N stretchPyrimidine (B1678525) ring1650

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond single-molecule properties to explore conformational preferences and intermolecular interactions, which are vital for understanding the compound's behavior in a condensed phase.

Conformational Analysis and Energy Landscapes

The azidomethyl group can rotate, leading to different conformers of this compound. A conformational analysis would identify the most stable three-dimensional structures and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. While no crystal structure of this compound is currently available, this method could be applied if one were determined. It would reveal the nature and extent of interactions such as hydrogen bonds, which are expected to be significant given the presence of amine groups.

For illustrative purposes, a Hirshfeld surface analysis of a related diaminopyrimidine derivative has been reported in the literature, highlighting the prevalence of N-H···N hydrogen bonds in forming dimeric structures. A similar analysis for our target compound would be highly informative.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, this could involve:

[3+2] Cycloaddition Reactions: The azide group is known to participate in "click" chemistry, specifically [3+2] cycloaddition reactions with alkynes to form triazoles. Computational studies could model the transition states and activation energies for such reactions, predicting the feasibility and regioselectivity of forming new heterocyclic systems.

Photochemical or Thermal Decomposition: The azide group can be sensitive to heat and light. Computational modeling could explore the mechanisms of its decomposition, which is important for both safety considerations and for potential synthetic applications where the azide is used as a precursor to other functional groups.

By undertaking these computational investigations, the scientific community can build a robust, data-rich understanding of this compound, paving the way for its synthesis and exploration in various chemical and biological applications.

Role As a Versatile Chemical Scaffold and Synthetic Intermediate

Building Block for Complex Organic Molecules

The unique structural features of 5-(azidomethyl)pyrimidine-2,4-diamine make it an ideal starting point for the synthesis of intricate organic molecules. The pyrimidine (B1678525) ring, a privileged scaffold in medicinal chemistry, coupled with the versatile azidomethyl group, allows for the systematic assembly of diverse molecular architectures. nih.gov

Precursor in the Synthesis of Polyfunctionalized Heterocycles

The pyrimidine-2,4-diamine core is a fundamental component in the synthesis of various biologically active compounds. nih.govresearchgate.net This structural motif is found in numerous therapeutic agents, and its presence in this compound provides a direct entry to novel polyfunctionalized heterocycles. nih.gov The amino groups on the pyrimidine ring can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce additional functional groups and build more complex heterocyclic systems. For example, the pyrimidine nucleus is central to the structure of many anticancer agents. nih.gov Furthermore, the diaminopyrimidine structure is related to folic acid and is a cornerstone in the development of drugs like pyrimethamine. wikipedia.org The synthesis of fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which are isosteres of purines, often utilizes pyrimidine derivatives as starting materials. nih.govresearchgate.net These fused systems have shown a broad range of pharmacological activities. nih.govresearchgate.net

Scaffold for Diversification in Chemical Library Synthesis

In the realm of drug discovery and chemical biology, the generation of chemical libraries with diverse structures is paramount for identifying new lead compounds. The this compound scaffold is exceptionally well-suited for this purpose. The azido (B1232118) group is a key functional handle that can be readily transformed into other functionalities, most notably through "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is highly efficient and proceeds under mild conditions, making it ideal for high-throughput synthesis.

The pyrimidine-2,4-diamine core itself offers multiple points for diversification. researchgate.net Different substituents can be introduced at various positions on the pyrimidine ring, leading to a vast array of analogues. nih.govresearchgate.net This ability to systematically modify the core structure allows for the creation of large and diverse chemical libraries for screening against various biological targets. researchgate.net The development of such libraries is crucial for exploring structure-activity relationships and optimizing the properties of potential drug candidates. nih.gov

Application in Materials Chemistry and Polymer Science

The adaptability of this compound extends beyond medicinal chemistry into the fields of materials science and polymer chemistry. The reactive azide (B81097) functionality is a powerful tool for modifying and creating novel materials with tailored properties.

Integration into Polymeric Scaffolds via Click Chemistry

The azide group of this compound allows for its covalent attachment to polymeric backbones and scaffolds using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction's high efficiency and specificity enable the precise incorporation of the pyrimidine-2,4-diamine unit into polymers. This modification can impart new functionalities to the polymer, such as the ability to bind metal ions or interact with biological molecules. The resulting functionalized polymers can have applications in areas like drug delivery, catalysis, and the development of new biomaterials.

Functionalization of Surfaces and Nanomaterials

The azide group can also be used to anchor this compound onto the surfaces of various materials, including nanomaterials like gold nanoparticles and quantum dots. This surface functionalization is achieved by reacting the azide with a suitable alkyne-modified surface. The attached pyrimidine-2,4-diamine moieties can then alter the surface properties, for instance, by increasing hydrophilicity or providing specific binding sites for other molecules. This approach has been used to create functionalized nanomaterials for applications in sensing, imaging, and targeted drug delivery. The pyrimidine core can also be used in the formation of metal-organic frameworks (MOFs), which have applications in gas sorption and catalysis. rsc.org

General Synthetic Intermediate for Amine and Triazole-Containing Compounds

Beyond its role as a scaffold, this compound is a valuable synthetic intermediate for preparing two important classes of compounds: amines and triazoles.

The azide group can be readily reduced to a primary amine. A common method for this transformation is catalytic hydrogenation. nih.gov This provides a straightforward route to 5-(aminomethyl)pyrimidine-2,4-diamine (B3138094) and its derivatives, which are themselves useful building blocks in organic synthesis and can exhibit biological activity. nih.gov

As previously mentioned, the azide group readily participates in cycloaddition reactions with alkynes to form 1,2,3-triazoles. nih.govfrontiersin.orgnih.gov This reaction is a highly reliable and versatile method for creating this important heterocyclic ring system. nih.govfrontiersin.orgnih.gov Triazoles are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. nih.govfrontiersin.orgnih.gov Therefore, this compound serves as a key precursor for the synthesis of novel triazole-containing compounds with potential therapeutic applications. nih.govfrontiersin.orgnih.gov

Compound NameRole/Application
This compoundVersatile chemical scaffold and synthetic intermediate
PyrimethamineDrug based on the 2,4-diaminopyrimidine (B92962) structure
Thiazolo[4,5-d]pyrimidinesFused heterocyclic systems with pharmacological activity
5-(aminomethyl)pyrimidine-2,4-diamineAmine derivative with potential biological activity
1,2,3-TriazolesHeterocyclic compounds with a wide range of biological activities
Precursor CompoundReaction TypeProduct Class
This compoundReduction (e.g., catalytic hydrogenation)Primary Amines
This compoundHuisgen 1,3-dipolar cycloaddition (Click Chemistry) with alkynes1,2,3-Triazoles
Pyrimidine derivativesCondensation, acylation, alkylationPolyfunctionalized Heterocycles
Alkyne-modified surfaces/nanomaterialsCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Functionalized surfaces and nanomaterials
Alkyne-functionalized polymersCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Functionalized polymers

Future Research Directions in the Chemistry of 5 Azidomethyl Pyrimidine 2,4 Diamine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both innovative and environmentally benign is a cornerstone of modern chemical research. For 5-(azidomethyl)pyrimidine-2,4-diamine, future efforts will likely concentrate on developing efficient and sustainable pathways that minimize waste and utilize readily available starting materials.

Current synthetic strategies for analogous compounds, such as 5-azidomethyl pyrimidine (B1678525) nucleosides, often involve the conversion of a 5-hydroxymethyl precursor. researchgate.net A similar approach could be envisioned for this compound, starting from the corresponding 5-(hydroxymethyl)pyrimidine-2,4-diamine. This precursor could then undergo a dehydroxyazidation reaction to yield the target molecule. researchgate.net Another potential route involves the initial synthesis of a 5-(halomethyl)pyrimidine-2,4-diamine, followed by a nucleophilic substitution with an azide (B81097) salt.

Future research should aim to develop catalytic and one-pot multicomponent reactions. acs.org For instance, an iridium-catalyzed multicomponent synthesis has been reported for producing various pyrimidines from amidines and alcohols, showcasing a sustainable approach that generates hydrogen and water as the only byproducts. acs.org Adapting such a strategy for the synthesis of this compound would be a significant step towards a greener production process. The use of microwave-assisted synthesis and solvent-free reaction conditions are other green chemistry principles that could be explored to enhance the sustainability of its synthesis. nih.govresearchgate.netresearchgate.net

Table 1: Potential Sustainable Synthetic Approaches

Synthetic StrategyPrecursor(s)Key TransformationPotential Advantages
Dehydroxyazidation5-(hydroxymethyl)pyrimidine-2,4-diamineDirect conversion of hydroxyl to azideAtom economy, potentially milder conditions
Nucleophilic Substitution5-(halomethyl)pyrimidine-2,4-diamine, Azide saltSN2 reactionReadily available starting materials
Catalytic Multicomponent ReactionAmidines, AlcoholsIridium-catalyzed C-C and C-N bond formationHigh regioselectivity, sustainability
Microwave-Assisted SynthesisAppropriate precursorsAccelerated reaction ratesReduced reaction times, improved yields

Exploration of Undiscovered Reactivity Patterns

The dual functionality of this compound, with its electron-rich diaminopyrimidine ring and the energetic azido (B1232118) group, suggests a rich and largely unexplored reactivity profile.

The azido group is well-known for its participation in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole rings. nih.govfiu.edumdpi.commdpi.com These "click chemistry" reactions are highly efficient and orthogonal to many other functional groups, making them ideal for bioconjugation and materials science applications. mdpi.comacs.org Future research should explore the full scope of these cycloaddition reactions with a diverse range of alkynes to generate novel triazole-pyrimidine hybrids.

Beyond click chemistry, the azido group can undergo other transformations. For instance, it can react with phosphines in the Staudinger ligation to form an amide bond. The pyrimidine ring itself can participate in various reactions. The amino groups can be further functionalized, and the ring can potentially undergo substitution reactions. nih.gov The interplay between the reactivity of the azidomethyl group and the pyrimidine core could lead to novel intramolecular cyclizations or rearrangement reactions, yielding unique heterocyclic scaffolds. For example, cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines have been shown to be a new route to C,N-diheteroarylcarbamidines. nih.gov

Table 2: Potential Reactivity Patterns to Explore

Reaction TypeReacting Partner(s)Potential Product(s)Significance
[3+2] Cycloaddition (Click Chemistry)Alkynes1,2,3-Triazole derivativesBioconjugation, materials synthesis
Staudinger LigationPhosphinesAmide-linked conjugatesBioorthogonal chemistry
Nucleophilic Aromatic SubstitutionNucleophilesSubstituted pyrimidine derivativesFunctional diversification
Intramolecular Cyclization-Fused heterocyclic systemsNovel scaffold generation
[4+2] CycloadditionDienophilesFused ring systemsAccess to complex architectures

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design and accelerating discovery. For this compound, advanced computational studies can provide invaluable insights into its structure, properties, and reactivity.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. mdpi.com Such studies can elucidate the influence of the azidomethyl group on the electronic properties of the pyrimidine-2,4-diamine core and vice versa. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the molecule's reactivity in various chemical transformations. nih.govnih.gov

Furthermore, computational modeling can be used to explore the reaction mechanisms of potential transformations, such as cycloaddition reactions. rsc.org By calculating the activation energies and reaction profiles, researchers can identify the most favorable reaction pathways and conditions. This predictive power can save significant time and resources in the laboratory.

For potential applications in drug discovery, molecular docking studies can be performed to predict the binding affinity of this compound and its derivatives to various biological targets. nih.govnih.gov This can aid in the rational design of new inhibitors or probes for specific enzymes or receptors.

Table 3: Potential Computational Studies and Their Applications

Computational MethodProperty/Process to be StudiedApplication in Rational Design
Density Functional Theory (DFT)Electronic structure, Spectroscopic propertiesPredicting reactivity, understanding substituent effects
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bondsAnalyzing intramolecular interactions
Molecular Dynamics (MD) SimulationsConformational analysis, Solvation effectsUnderstanding behavior in different environments
Reaction Pathway ModelingTransition states, Activation energiesPredicting feasibility and selectivity of reactions
Molecular DockingBinding modes, AffinitiesDesigning potential drug candidates and biological probes

Integration into Emerging Chemical Technologies and Methodologies

The unique properties of this compound make it a prime candidate for integration into several emerging chemical technologies and methodologies, particularly in the fields of bioconjugation, materials science, and drug discovery.

The presence of the azido group makes this compound an excellent building block for bioorthogonal chemistry. acs.org Through click chemistry, it can be readily conjugated to biomolecules such as proteins, nucleic acids, and carbohydrates that have been modified with an alkyne group. nih.govfiu.edu This allows for the specific labeling, imaging, and tracking of these biomolecules in their native environments. For example, azido-modified nucleosides have been used for the fluorescent imaging of living cells. nih.gov

In materials science, this compound can be used as a versatile linker to create functional polymers and materials. By polymerizing or grafting this molecule onto surfaces, materials with novel properties, such as enhanced binding capabilities or specific catalytic activities, can be developed.

In the realm of drug discovery, the pyrimidine-2,4-diamine scaffold is a known pharmacophore found in a number of biologically active compounds. nih.govnih.govnih.govnih.gov The azidomethyl group provides a handle for further functionalization or for use as a photoaffinity label to identify the biological targets of bioactive compounds. elsevierpure.com The development of libraries of derivatives based on this core structure could lead to the discovery of new therapeutic agents. nih.gov

Table 4: Potential Applications in Emerging Technologies

Technology/MethodologyRole of this compoundPotential Outcome
Bioorthogonal ChemistryAzido-functionalized building block for click reactionsSpecific labeling and imaging of biomolecules
Materials ScienceMonomer or linker for polymer synthesisDevelopment of functional materials with tailored properties
Drug DiscoveryScaffold for library synthesis, Photoaffinity probeDiscovery of new therapeutic agents, Target identification
Chemical BiologyTool for studying biological processesProbing molecular interactions in living systems

Q & A

Q. How does X-ray crystallography inform the design of this compound analogs?

  • Answer : Crystal structures (e.g., mDHFR in P21 space group) reveal key hydrogen bonds between the pyrimidine ring and Asp27/Glu30 residues. Substitutions at the azidomethyl position are guided by steric maps to avoid clashes with Val115 .

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